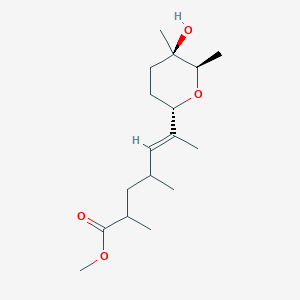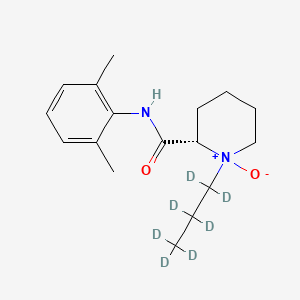
PROTAC BRD4 Degrader-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-13 is a bioactive compound that functions as a proteolysis targeting chimera (PROTAC). It links ligands for von Hippel-Lindau and bromodomain-containing protein 4 (BRD4) proteins. This compound is particularly effective in degrading the BRD4 protein in prostate cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-13 involves the conjugation of ligands for von Hippel-Lindau and BRD4 proteins. The process typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC BRD4 Degrader-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the linker .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of BRD4 in cellular processes.
Medicine: Potential therapeutic agent for treating cancers, particularly prostate cancer.
Industry: Used in the development of new drugs targeting protein degradation pathways
Wirkmechanismus
The mechanism of action of PROTAC BRD4 Degrader-13 involves the formation of a ternary complex with the target protein (BRD4) and an E3 ligase (von Hippel-Lindau). This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in regulating gene expression, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
BRD4 PROTAC 6b: Targets BRD4 for degradation, but also affects BRD2 and BRD3.
BRD4 Degrader MZ1: Achieves complete degradation of BRD4 at low concentrations.
BD-7162: A highly potent BRD4 degrader with strong antitumor activity
Uniqueness: PROTAC BRD4 Degrader-13 is unique in its ability to selectively degrade BRD4 in prostate cancer cells through conjugation with specific antibodies. This selective degradation makes it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C68H85F2N11O17P2S2 |
|---|---|
Molekulargewicht |
1492.5 g/mol |
IUPAC-Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C68H85F2N11O17P2S2/c1-42-61(101-41-76-42)44-22-20-43(21-23-44)34-75-65(87)54-32-48(97-100(92,93)98-99(90,91)96-29-27-71-55(82)18-15-13-17-28-79-57(84)24-25-58(79)85)38-81(54)67(89)62(68(2,3)4)77-56(83)19-14-11-9-7-8-10-12-16-26-72-64(86)49-33-53-50(30-45(49)40-102(6,94)95)51-39-78(5)66(88)60-59(51)46(35-73-60)37-80(53)63-52(70)31-47(69)36-74-63/h20-25,30-31,33,35-36,39,41,48,54,62,73H,7-19,26-29,32,34,37-38,40H2,1-6H3,(H,71,82)(H,72,86)(H,75,87)(H,77,83)(H,90,91)(H,92,93)/t48-,54+,62-/m1/s1 |
InChI-Schlüssel |
SEILIWDWNYTJFI-UOJLPHGUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)



![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)





